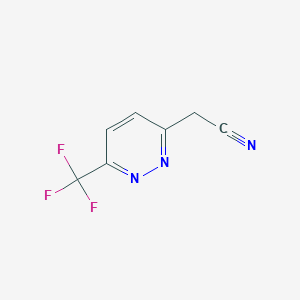
3-Pyridazineacetonitrile, 6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridazine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and an acetonitrile group at the 3-position of the pyridazine ring
Méthodes De Préparation
The synthesis of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyridazine with acetonitrile under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can be compared with other pyridazine derivatives, such as:
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
3-Pyridazineacetonitrile, 6-(trifluoromethyl)-: Similar in structure but may have different reactivity and applications. The uniqueness of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Activité Biologique
3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H5F3N2
- Molecular Weight : 188.13 g/mol
- IUPAC Name : 3-Pyridazineacetonitrile, 6-(trifluoromethyl)-
- Canonical SMILES : C1=CN=CC(=C1C(C#N)C(F)(F)F)F
The biological activity of 3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross cell membranes and interact with intracellular targets.
Therapeutic Applications
Research indicates that compounds similar to 3-Pyridazineacetonitrile have shown promise in several therapeutic areas:
- Anticancer Activity : Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against certain bacterial strains, showing potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.
Case Studies
- Anticancer Studies : A study conducted on the cytotoxic effects of pyridazine derivatives demonstrated that 3-Pyridazineacetonitrile significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Activity : In a comparative study assessing various pyridazine derivatives, it was found that 3-Pyridazineacetonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Inflammatory Response Modulation : Research involving animal models indicated that administration of this compound reduced markers of inflammation in conditions such as arthritis, highlighting its potential therapeutic benefits .
Comparative Analysis with Similar Compounds
A comparison with other pyridazine derivatives reveals distinct biological profiles:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Pyridazineacetonitrile | High | Moderate | Moderate |
| Pyridazine-3-carboxylic acid | Moderate | High | Low |
| 6-(Trifluoromethyl)pyridazine | Low | Moderate | High |
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-[6-(trifluoromethyl)pyridazin-3-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-5(3-4-11)12-13-6/h1-2H,3H2 |
Clé InChI |
KMEHEMJEVITAOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















